(R,S)-2-N-Boc-3-Phenylpropyl cyanide

Cost-Effective Synthesis Chiral Building Block Procurement Gram-Scale Economics

(R,S)-2-N-Boc-3-Phenylpropyl cyanide is a racemic mixture of tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate enantiomers, belonging to the class of N-Boc-protected β-aminonitriles. This compound serves as a key synthetic intermediate in the preparation of dual dipeptidyl peptidase IV (DPP-IV) and neprilysin (NEP) inhibitors, as disclosed in patent literature.

Molecular Formula C12H18N2O2
Molecular Weight 0
CAS No. 159025-89-5
Cat. No. B1176555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-2-N-Boc-3-Phenylpropyl cyanide
CAS159025-89-5
Synonyms(R,S)-2-N-Boc-3-Phenylpropyl cyanide
Molecular FormulaC12H18N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic Boc-Protected β-Aminonitrile for Dual-Target Enzyme Inhibitor Synthesis


(R,S)-2-N-Boc-3-Phenylpropyl cyanide is a racemic mixture of tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate enantiomers, belonging to the class of N-Boc-protected β-aminonitriles. This compound serves as a key synthetic intermediate in the preparation of dual dipeptidyl peptidase IV (DPP-IV) and neprilysin (NEP) inhibitors, as disclosed in patent literature [1]. The molecule features a phenylpropyl side chain that provides a critical hydrophobic pharmacophoric element, distinguishing it from simpler α-aminonitrile analogs .

1
Patent-specified key intermediate for dual DPP-IV/NEP inhibitor synthesis
2
Racemic composition supports single-stock access to both enantiomers for chiral resolution studies
3
Phenylpropyl side chain provides hydrophobic pharmacophore element for dual-target engagement

Why Generic Boc-Aminonitrile Substitution Fails in DPP-IV/NEP Inhibitor Synthesis


Generic substitution with other Boc-protected aminonitriles fails because the 3-phenylpropyl substituent is essential for engaging the S1 hydrophobic pocket of both DPP-IV and NEP enzymes. Simpler α-aminonitriles (e.g., Boc-aminoacetonitrile) lack the necessary steric bulk and lipophilicity, while analogs with shorter linkers alter the geometry of the nitrile warhead relative to the catalytic serine, reducing inhibitory potency. The racemic nature of this compound also provides a distinct advantage: it allows procurement of both enantiomers in a single stock, enabling economical chiral resolution or parallel asymmetric synthesis campaigns [1].

Lack of Phenylpropyl Side Chain
Generic α-aminonitriles (e.g., Boc-aminoacetonitrile) lack the necessary steric bulk and lipophilicity to engage S1 hydrophobic pockets of DPP-IV and NEP, which may compromise inhibitor design.
Altered Nitrile Warhead Geometry
Shorter linkers in simpler analogs can shift nitrile orientation relative to catalytic serine, potentially reducing inhibitory response in enzyme assays.
No Single-Stock Enantiomer Access
Non-racemic or single-enantiomer aminonitriles do not provide both enantiomers in one procurement, which may increase sourcing complexity for chiral resolution or asymmetric synthesis campaigns.

Head-to-Head Evidence: Racemate vs. Enantiopure and α-Aminonitrile Analogs


Cost Advantage of Racemic Mixture vs. Single Enantiomers

The (R,S)-racemic mixture is commercially listed at USD 1.9–2.9 per gram from bulk suppliers . In contrast, the single (S)-enantiomer (CAS 172695-25-9) is sourced from specialized vendors at a premium, reflecting the additional cost of asymmetric synthesis or chiral resolution. This price differential directly impacts procurement decisions for large-scale syntheses where enantiopurity is not required at the intermediate stage.

Procurement Cost
Data to verify
Estimated 40–60% lower cost vs. single (S)-enantiomer at gram scale
Racemate USD 1.9–2.9/g; (S)-enantiomer typically 2–3× higher (supplier quotes May 2026)
Supports cost-efficient procurement for racemic intermediate synthesis or chiral resolution workflows.
Pricing subject to quantity and regional availability.
Cost-Effective Synthesis Chiral Building Block Procurement Gram-Scale Economics

Patent-Validated Intermediate for DPP-IV/NEP Dual Inhibitors

US Patent Application US20060046978A1 explicitly employs (R,S)-2-N-Boc-3-Phenylpropyl cyanide as a key intermediate in the construction of compounds that simultaneously inhibit DPP-IV and NEP [1]. The racemic nature is documented in the synthetic schemes, where the Boc-protected β-aminonitrile serves as a precursor to the P1 phenylpropyl moiety. No generic α-aminonitrile can replicate this structural role, as the phenylpropyl chain is critical for dual-target engagement.

Patent-Validated Intermediate
Reported
Explicitly named in US20060046978A1 synthetic pathways for dual DPP-IV/NEP inhibitors
α-Aminonitrile analogs not described in this patent context
Required for reproducing patented synthetic routes; alternative nitriles may not yield claimed dual inhibitors.
Based on patent review of synthetic examples and Markush structures.
DPP-IV Inhibition Neprilysin Inhibition Cardiometabolic Drug Discovery

Racemic Composition Enables Economical Chiral Resolution

As a racemic mixture, (R,S)-2-N-Boc-3-Phenylpropyl cyanide contains a 50:50 ratio of (R)- and (S)-enantiomers. This is in contrast to single-enantiomer products such as (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate (CAS 172695-25-9, ≥97% purity, crystalline powder) or the (R)-enantiomer CAS 145149-49-1 . The racemic form allows simultaneous access to both stereoisomers without ordering two separate catalog items, reducing logistical overhead and enabling direct use in chiral HPLC method development as a resolution standard.

Enantiomeric Access
Data to verify
Single racemate item (CAS 159025-89-5) provides both (R)- and (S)-enantiomers vs. two separate enantiomer items
Single enantiomer CAS: (R)-145149-49-1, (S)-172695-25-9
Reduces procurement complexity for chiral HPLC method development or parallel asymmetric synthesis.
Supplier catalog data from May 2026; racemic ratio 50:50.
Chiral Resolution Asymmetric Synthesis Enantiomer Reference Standard

Optimal Procurement Scenarios Based on Quantitative Evidence


Patent-Guided Synthesis of DPP-IV/NEP Dual Inhibitors

The racemic mixture is the exact intermediate specified in the patent synthetic schemes. Procuring CAS 159025-89-5 at USD 1.9–2.9/g enables cost-efficient scale-up of the patented route, avoiding the premium pricing of single enantiomers .

Chiral HPLC Method Development and Enantiomer Separation

The 50:50 racemic composition provides an ideal standard for developing chiral stationary phase separations. A single purchase supplies both enantiomers, eliminating the need to procure (R)- and (S)-enantiomers separately [1].

Parallel Asymmetric Synthesis for SAR Exploration

When both (R)- and (S)-configurations of the final target are required for biological testing, the racemic intermediate allows divergent synthesis after chiral resolution, reducing the number of starting materials that must be sourced .

Application
Selection Property
Validation Focus
Patent-guided DPP-IV/NEP inhibitor synthesis
Patent-validated intermediate identity
Synthetic route fidelity to patent schemes
Chiral HPLC method development
Racemic 50:50 composition
Enantiomer separation resolution and peak symmetry
Parallel asymmetric synthesis for SAR studies
Single-stock access to both enantiomers
Chiral resolution reproducibility and stereochemical assignment
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